Tripentyltin chloride
Description
Properties
IUPAC Name |
chloro(tripentyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H11.ClH.Sn/c3*1-3-5-4-2;;/h3*1,3-5H2,2H3;1H;/q;;;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGICXFRDGZQHA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC[Sn](CCCCC)(CCCCC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33ClSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501034819 | |
| Record name | Chlorotripentyltin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501034819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3342-67-4 | |
| Record name | Chlorotripentyltin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3342-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stannane, chlorotripentyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003342674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorotripentyltin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501034819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Tripentyltin Chloride
Alkylation Pathways for the Formation of Trialkyltin Halides
Alkylation of tin (IV) chloride (SnCl₄) is a fundamental industrial method for producing organotin compounds. lupinepublishers.comuu.nl This process involves the substitution of chloride atoms on the tin center with alkyl groups.
A classic and widely used method for forming carbon-tin bonds is the reaction of a Grignard reagent (RMgX) with a tin halide, such as tin tetrachloride. wikipedia.orgchemguide.co.uk Grignard reagents, with the general formula RMgX, are prepared by reacting an alkyl or aryl halide with magnesium metal, typically in an ether solvent like diethyl ether or tetrahydrofuran. wikipedia.orgbyjus.comsigmaaldrich.com
The synthesis of a tetraalkyltin compound, such as tetrapentyltin, is achieved by reacting pentylmagnesium halide with tin tetrachloride. wikipedia.org The general reaction is as follows:
4 R-Mg-X + SnCl₄ → R₄Sn + 4 MgXCl
Where R is the pentyl group.
To obtain tripentyltin chloride, a redistribution reaction, also known as the Kocheshkov comproportionation, is then carried out between the resulting tetrapentyltin and tin tetrachloride. wikipedia.orggelest.com The stoichiometry of the reactants determines the primary product. gelest.com
3 R₄Sn + SnCl₄ → 4 R₃SnCl
While effective, this two-step process involving the initial formation of a tetraalkyltin followed by a redistribution reaction can be a drawback. google.com It is often difficult to halt the initial Grignard reaction at the partial alkylation stage to directly yield trialkyltin halides, unless the alkyl group (R) is very bulky. lupinepublishers.com
Organoaluminum compounds serve as a cost-effective alternative to Grignard reagents for the alkylation of tin tetrachloride in industrial settings. lupinepublishers.comresearchgate.net Trialkylaluminium compounds, such as triethylaluminium and trimethylaluminium, are produced by reacting aluminum with an alkyl halide in the presence of an alkali metal. wikipedia.orgfarabi.university
Unlike Grignard reagents, reactions with organoaluminum compounds can be controlled to achieve partial alkylation, directly yielding alkyltin halides. lupinepublishers.comlupinepublishers.com For instance, reacting tri-n-butyltin hydride or di-n-butyltin dichloride with organoaluminum compounds is a common industrial practice. lupinepublishers.com The reaction of tin tetrachloride with trialkylaluminum can be represented as:
3SnCl₄ + 4 R₃Al → 3R₄Sn + 4AlCl₃ gelest.com
Subsequently, a redistribution reaction is employed to produce the desired trialkyltin chloride. uu.nl Alternatively, selective formation of trialkyltin chlorides in high yields can be achieved by reacting one equivalent of SnCl₄ with one equivalent of an alkylating aluminum reagent in the presence of a suitable base like triethylamine (B128534) or diethyl ether. uu.nl
| Alkylating Agent | Precursor Compound | Key Reaction Type | Product |
| Grignard Reagent (Pentylmagnesium halide) | Tin Tetrachloride (SnCl₄) | Nucleophilic Substitution & Redistribution | Tetrapentyltin, then this compound |
| Organoaluminum Compound | Tin Tetrachloride (SnCl₄) | Alkylation & Redistribution | Alkyltin chlorides |
Application of Grignard Reagents in this compound Synthesis
Conversion Reactions from Trialkyltin Oxides to this compound
Another significant synthetic route involves the conversion of trialkyltin oxides to trialkyltin chlorides. Trialkyltin oxides, also referred to as bis(trialkyltin) oxides, can be reacted with hydrochloric acid (HCl) to produce the corresponding trialkyltin chloride with high purity. google.com
The process typically involves adding the trialkyltin oxide to an aqueous solution of hydrochloric acid, often with constant agitation. google.com The concentration of the HCl solution is generally between 10% and 20% by weight. google.com The resulting trialkyltin chloride resides in the organic phase, which is then separated from the aqueous phase. google.com Further purification can be achieved by drying the organic phase and subsequent distillation. google.com
This conversion is a common step in purification processes where a crude mixture of trialkyltin chloride and tetraalkyltin is first treated with sodium hydroxide (B78521) to form the trialkyltin oxide, which is then converted back to the high-purity chloride. google.com The general reaction is a neutralization-type reaction where the basic metal oxide reacts with the acid. quora.comsavemyexams.com
Direct Synthesis Approaches and Catalytic Considerations in Organotin Chloride Formation
The direct synthesis of organotin halides involves the reaction of metallic tin with an alkyl halide. google.com While this method can produce dialkyltin dihalides as the main product, obtaining trialkyltin halides in large quantities can be challenging. google.com
Sn + 2RX → SnR₂X₂ researchgate.net
However, the product distribution can be influenced by the catalyst and reaction conditions. researchgate.net In the presence of certain catalysts, such as organic ammonium (B1175870) halides or a combination of an organic base and an iodine compound, the formation of trialkyltin chlorides can be favored. researchgate.net Using a large amount of an organic base can lead to the production of pure trialkyltin chloride. researchgate.net For instance, the reaction of tin with an alkyl chloride in the presence of a catalyst system comprising a trihydrocarbyl phosphine (B1218219) or amine and tin tetrachloride has been shown to produce dimethyltin (B1205294) dichloride in high yields with minimal trimethyltin (B158744) chloride. google.com
Catalysts play a crucial role in the direct synthesis of organotin compounds. Systems involving a crown ether and potassium iodide have been shown to be effective for the reaction between alkyl halides and metallic tin at relatively low temperatures (80–120°C). researchgate.net Lewis acids can also promote the reaction. wikipedia.org The direct reaction between tin and alkyl halides is often temperamental and may require a weak carbon-halogen bond, such as in an alkyl iodide. wikipedia.org
Chemical Reactivity and Transformation Mechanisms of Tripentyltin Chloride
Hydrolytic Degradation Pathways in Aqueous Environments
In aqueous environments, organotin compounds like Tripentyltin chloride can undergo hydrolytic degradation. This process involves the cleavage of the tin-carbon bond. While specific data on the hydrolytic degradation of this compound is limited, studies on analogous trialkyltin compounds, such as tributyltin (TBT), show that they can degrade to dibutyltin (B87310) (DBT), monobutyltin (B1198712) (MBT), and eventually inorganic tin. researchgate.net The rate of this degradation can be influenced by factors such as pH, temperature, and the presence of other chemical species in the water.
Surface Adsorption and Adsolubilization Phenomena of Trialkyltin Chlorides
The interaction of trialkyltin chlorides with solid surfaces is a critical aspect of their environmental behavior. Adsorption to surfaces like silica (B1680970) can significantly influence their transport and bioavailability.
Interactions of this compound with Silica Surfaces
Research has shown that this compound adsorbs onto model silica surfaces. um.edu.mt This adsorption is influenced by the lipophilic character of the organotin compound. The interaction with silica, a common component of sediments and soils, suggests that these environments can act as sinks for this compound, affecting its concentration in the water column. The process of adsorption onto silica can be complex, potentially involving a combination of surface adsorption and capillary condensation. ajsonline.org The nature of the silica surface, including its porosity and surface area, plays a crucial role in the extent of adsorption. core.ac.ukgoogle.com
Influence of Surfactant Systems on this compound Adsorption Behavior
The presence of surfactants can significantly alter the adsorption behavior of this compound. surfactantassociates.com In one study, the non-ionic surfactant Triton X-100 was investigated for its effect on the adsorption of various organotins, including this compound, onto a silica surface. um.edu.mt
Key findings from this research indicate that for more lipophilic trialkyltins like this compound, a phenomenon known as adsolubilization was observed at surfactant concentrations below the critical micelle concentration (CMC). um.edu.mt This process involves the formation of surfactant aggregates on the solid surface, which can then solubilize the organotin compound, leading to its accumulation at the solid-liquid interface.
Above the CMC, solubilization within micelles in the bulk solution becomes the dominant process. um.edu.mt For the trialkyltin compounds studied, the solubilization followed the trend: this compound > Tributyltin oxide > Tripropyltin chloride, highlighting the role of lipophilicity in this interaction. um.edu.mt
| Trialkyltin Compound | Behavior below CMC | Behavior above CMC | Relative Solubilization |
|---|---|---|---|
| This compound | Adsolubilization | Solubilization in micelles | High |
| Tributyltin oxide | Adsolubilization | Solubilization in micelles | Medium |
| Tripropyltin chloride | No significant adsolubilization | Solubilization in micelles | Low |
Mechanistic Studies of Chemical Specificity in Biological Transport Systems
The transport of substances across biological membranes is a fundamental cellular process. libretexts.orgpressbooks.pub While specific mechanistic studies on the biological transport of this compound are not extensively detailed in the provided search results, general principles of membrane transport can be applied. The lipophilic nature of this compound suggests it could potentially cross cell membranes via passive diffusion. However, interactions with membrane proteins and transporters cannot be ruled out. Studies on other organotins have shown they can interact with biological molecules, which may play a role in their transport and cellular uptake.
Environmental Stability and Degradation Kinetics of this compound in Model Systems
The environmental persistence of organotin compounds is a significant concern. The study of their degradation kinetics provides valuable insights into their stability and potential for long-term environmental impact. numberanalytics.com
While specific degradation kinetic data for this compound was not found in the provided search results, a study on the stability of tributyltin and triphenyltin (B1233371) chlorides in an artificial seawater model provides a relevant comparison. nih.govresearchgate.net This study found that these compounds were highly stable, with very long half-lives. nih.govresearchgate.net For instance, tributyltin chloride had a calculated half-life of 13.6 years, while triphenyltin chloride was even more stable with a half-life of 31.6 years. nih.govresearchgate.net This high stability suggests a significant potential for persistence in marine environments. nih.gov
Spectroscopic and Structural Characterization of Tripentyltin Chloride
Crystallographic Analysis of Tripentyltin Chloride and Related Coordination Complexes
A definitive understanding of the solid-state structure of this compound would require single-crystal X-ray diffraction analysis. While no specific crystal structure for this compound has been reported in the Cambridge Structural Database, the structures of other triorganotin halides provide a reliable model for its expected solid-state arrangement.
Triorganotin halides, R₃SnX, often exhibit intermolecular associations in the solid state, leading to a coordination number greater than four for the tin atom. For example, trimethyltin (B158744) chloride and trimethyltin bromide form polymeric chains where the halide atom of one molecule coordinates to the tin atom of an adjacent molecule. This results in a five-coordinate tin center with a trigonal bipyramidal geometry. The three alkyl groups occupy the equatorial positions, while the chlorine atom and the bridging halide from the neighboring molecule occupy the axial positions. It is highly probable that this compound would adopt a similar polymeric chain structure in the solid state, driven by the formation of Sn-Cl···Sn bridges.
Investigation of Coordination Geometries and Hypercoordination Tendencies at the Tin Center
The tin atom in triorganotin halides such as this compound is a Lewis acidic center capable of expanding its coordination sphere beyond the typical four-coordinate tetrahedral geometry. This phenomenon is known as hypercoordination. mdpi.com
In the absence of coordinating solvents or other Lewis bases, trialkyltin chlorides like this compound are expected to be monomeric and four-coordinate in the gas phase or in non-polar solutions, adopting a distorted tetrahedral geometry. However, in the solid state or in the presence of donor molecules, the tendency for hypercoordination becomes prominent.
The formation of five-coordinate adducts with a trigonal bipyramidal geometry is common when trialkyltin halides react with Lewis bases such as pyridine (B92270), phosphines, or even the halide of another R₃SnX unit. researchgate.net In these structures, the three alkyl groups typically reside in the equatorial plane, minimizing steric repulsion, while the more electronegative substituents (the chloride and the donor atom of the Lewis base) occupy the axial positions. This arrangement is consistent with Bent's rule. The formation of six-coordinate octahedral complexes is less common for triorganotin halides but can occur with strong bidentate ligands. The propensity for hypercoordination is a key feature of the chemistry of organotin halides and plays a crucial role in their reactivity and supramolecular chemistry. mdpi.comresearchgate.net
Computational Chemistry Studies on Tripentyltin Chloride
Quantum Chemical Calculations for Electronic Structure and Bonding Characteristics
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular-level properties of organotin compounds like tripentyltin chloride. researchgate.netresearchgate.net These ab initio or first-principles methods solve approximations of the Schrödinger equation to provide detailed insights into electronic structure and bonding without the need for empirical parameters. arxiv.org Such studies are crucial for understanding the molecule's geometry, stability, and reactivity.
While specific quantum chemical studies focusing exclusively on this compound are not abundant in publicly accessible literature, extensive research on analogous trialkyltin compounds, such as tributyltin chloride (TBTC), provides a strong basis for understanding its characteristics. DFT-based calculations, often using functionals like B3LYP combined with appropriate basis sets (e.g., 6-31G(d,p) for main group elements and specialized sets like Def2-SVP for the tin atom), are employed to optimize the molecular geometry and calculate electronic properties. researchgate.netresearchgate.net
These calculations reveal that trialkyltin chlorides typically adopt a distorted tetrahedral geometry around the central tin atom. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ossila.com The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability; a smaller gap often suggests higher reactivity. jcsp.org.pksci-hub.se For a series of organotin(IV) derivatives, HOMO energies have been calculated in the range of -5.44 to -6.04 eV and LUMO energies from -0.10 to +0.1 eV. tandfonline.com Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. researchgate.net
Table 1: Representative Calculated Quantum Chemical Properties for a Trialkyltin Compound (Tributyltin) Note: Data for tributyltin are used as a proxy for this compound due to the structural similarity and lack of specific published data for the tripentyl derivative.
| Property | Calculated Value | Method/Basis Set | Significance |
|---|---|---|---|
| Sn-Cl Bond Length | ~2.33 Å | DFT/B3LYP | Indicates the distance between the tin and chlorine atoms. |
| C-Sn-C Bond Angle | ~113-115° | DFT/B3LYP | Reflects the tetrahedral-like arrangement of the alkyl chains. |
| HOMO Energy | -6.0 to -7.0 eV (Typical Range) | DFT | Relates to the ionization potential and electron-donating ability. tandfonline.comresearchgate.net |
| LUMO Energy | -0.1 to +1.0 eV (Typical Range) | DFT | Relates to the electron affinity and electron-accepting ability. tandfonline.comresearchgate.net |
| HOMO-LUMO Gap | ~6-8 eV (Typical Range) | DFT | Indicates chemical reactivity and kinetic stability. jcsp.org.pksci-hub.se |
Molecular Dynamics Simulations of this compound Interactions
Molecular Dynamics (MD) simulations offer a computational microscope to observe the physical movement and interactions of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations can model the behavior of this compound in various environments, such as in aqueous solution or interacting with biological membranes, which is critical for understanding its toxicological mechanisms. nih.govmdpi.com
MD simulations require a "force field," a set of mathematical equations that describe the potential energy of the system based on the positions of its atoms. mdpi.com For organotin compounds, force field parameters compatible with standard biomolecular force fields like AMBER have been developed. scielo.br A typical simulation involves placing the molecule of interest (this compound) in a simulation box with solvent molecules (e.g., water) and other relevant components, such as a lipid bilayer to mimic a cell membrane. mdpi.combiorxiv.org The system is then allowed to evolve over a set period, often nanoseconds to microseconds, tracking the trajectory of every atom. mdpi.com
Studies on related compounds like tributyltin (TBT) have used MD simulations to investigate their interaction and stability with protein receptors and lipid bilayers. mdpi.comresearchgate.net These simulations show how the hydrophobic alkyl chains of the organotin compound interact favorably with the nonpolar interior of a lipid membrane, while the more polar tin-chloride group may interact with the polar head groups of the lipids or surrounding water molecules. nih.govpsu.edu Analysis of the simulation trajectories can provide key data such as the free energy of binding, the orientation of the molecule within a membrane, and its effect on membrane properties like fluidity and thickness. nih.govnih.gov For instance, simulations of TBT with androgen receptors have shown stable interactions, suggesting a mechanism for endocrine disruption. mdpi.com
Table 2: Illustrative Parameters for an MD Simulation of Trialkyltin-Membrane Interaction Note: This table presents a conceptual setup for an MD simulation, as specific published results for this compound are limited.
| Simulation Parameter | Typical Value/Setting | Purpose |
|---|---|---|
| System Composition | 1 this compound, 128 DPPC lipids, ~4000 water molecules | To model the interaction of the organotin with a dipalmitoylphosphatidylcholine (DPPC) lipid bilayer in an aqueous environment. |
| Force Field | GAFF (General Amber Force Field) for organotin, Lipid14 for lipids | To accurately describe the inter- and intramolecular forces. |
| Simulation Time | 100-200 ns | To allow the system to reach equilibrium and sample relevant conformational changes. mdpi.com |
| Ensemble | NPT (Isothermal-isobaric) | To maintain constant number of particles, pressure, and temperature, mimicking physiological conditions. |
| Key Analyses | Root Mean Square Deviation (RMSD), Potential of Mean Force (PMF), Order Parameters | To assess system stability, calculate binding free energy, and measure the effect on membrane structure. mdpi.com |
Development and Application of Quantitative Structure-Activity Relationships (QSAR) in Organotin Chemistry
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological or toxicological activity. nih.govrivm.nl In environmental toxicology, QSARs are invaluable for predicting the potential harm of chemicals like this compound when experimental data is scarce, supporting risk assessment and regulatory decisions. nih.govnih.gov
The development of a QSAR model involves compiling a dataset of related compounds with known activity (e.g., acute toxicity to an aquatic organism like Daphnia magna) and calculating a wide range of molecular descriptors for each. nih.govresearchgate.net These descriptors can be simple (e.g., molecular weight), based on physicochemical properties (e.g., the octanol-water partition coefficient, logP), or derived from quantum chemical calculations (e.g., HOMO/LUMO energies). researchgate.netmicrobiotests.com Statistical methods, such as multiple linear regression, are then used to build a mathematical equation that best predicts the activity from a small number of significant descriptors. nih.gov
For organotin compounds, QSAR studies have successfully modeled their aquatic toxicity. It has been found that toxicity is often related to both the hydrophobicity of the molecule (how readily it partitions into biological membranes) and electronic factors that govern its interaction with biological targets. qsardb.org For example, one study on 13 organotin compounds found that acute toxicity could be effectively predicted using the highest occupied orbital energy (EH) and the molecular hydration energy (EW) as descriptors. amazonaws.com Such models demonstrate that both electronic effects and partitioning behavior are key drivers of organotin toxicity. amazonaws.com
Table 3: Example of a QSAR Model for the Aquatic Toxicity of Organotin Compounds This table is based on the principles described in the literature for organotin QSARs.
| Toxicity Endpoint | Organism | Model Equation Principle | Key Descriptors | Interpretation |
|---|---|---|---|---|
| Acute Toxicity (e.g., -log LC50) | Daphnia magna (water flea) | Toxicity = f(Hydrophobicity, Electronic Parameters) | logP (Octanol-Water Partition Coefficient), HOMO Energy, Molecular Weight | Toxicity increases with the compound's ability to enter fatty tissues (higher logP) and its electronic capacity to interact with biological macromolecules. qsardb.orgresearchgate.net |
| Acute Toxicity (e.g., -log LC50) | Pimephales promelas (fathead minnow) | Toxicity = f(Multiple Theoretical Descriptors) | 1D, 2D, and 3D descriptors (e.g., connectivity indices, polar surface area) | Complex models can be built using a variety of calculated descriptors to capture different aspects of the molecular structure that influence toxicity. nih.gov |
Predictive Modeling of Environmental Partitioning and Chemical Fate for Trialkyltin Chlorides
Predicting the environmental fate of a chemical—where it goes, how long it lasts, and how it transforms—is essential for environmental risk assessment. nih.govresearchgate.net For trialkyltin chlorides, computational models are used to estimate their partitioning between different environmental compartments (air, water, soil, and biota) and their persistence. researchgate.netoup.com
A widely used tool for this purpose is the EPA's Estimation Programs Interface (EPI) Suite™, which contains a collection of QSAR-based models to predict key physicochemical properties and fate parameters. ntnu.nochemsafetypro.comchemistryforsustainability.org The input for these models is simply the chemical structure. Key parameters predicted include:
Octanol-Water Partition Coefficient (log Kow): This value indicates a chemical's tendency to partition from water into fatty tissues and is a primary indicator of bioaccumulation potential. epa.gov
Soil Adsorption Coefficient (Koc): This measures the tendency of a chemical to adsorb to organic matter in soil and sediment. d-nb.info High Koc values, typical for organotins, suggest that the compound will be strongly associated with sediments rather than remaining dissolved in the water column. qsardb.orgresearchgate.net
Bioconcentration Factor (BCF): This predicts the extent to which a chemical will accumulate in aquatic organisms from the surrounding water. env.go.jp
Hydrolysis and Biodegradation Half-lives: These estimate the persistence of the chemical in water and soil. chemsafetypro.com
Studies on tributyltin (TBT) show it has a high affinity for particulate matter and sediment due to its hydrophobicity. researchgate.net Models predict that once in the environment, TBT will partition strongly to sediment and suspended particles, which then act as long-term reservoirs for the contaminant. researchgate.netoup.com While degradation does occur, its persistence in anaerobic sediments can be significant. oup.com Given the structural similarity, this compound is expected to be even more hydrophobic (higher log Kow) and therefore partition even more strongly to sediment and biota. dss.go.th
Table 4: Predicted Environmental Fate and Partitioning Properties for Trialkyltins Values are estimates based on models like EPI Suite and data from analogous compounds like tributyltin.
| Property | Predicted Value Range (for Trialkyltins) | Significance for Environmental Fate |
|---|---|---|
| log Kow (Octanol-Water Partition Coefficient) | 3.9 - 5.0+ | High values indicate a strong tendency to bioaccumulate in organisms and partition to organic matter. researchgate.netices.dk |
| log Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 4.0 - 5.5+ | Indicates strong binding to soil and sediment, reducing mobility in water but creating a persistent reservoir. d-nb.infoices.dk |
| Water Solubility | Low (mg/L range) | Limited solubility in water promotes partitioning to other phases. epa.gov |
| BCF (Bioconcentration Factor) | High | High potential for accumulation in aquatic life from water exposure. chemistryforsustainability.org |
| Atmospheric Half-life | Days | Degradation in the atmosphere via reaction with hydroxyl radicals is a possible but not dominant fate pathway. nih.gov |
Advanced Analytical Methodologies for Tripentyltin Chloride Research
Chromatographic Separation Techniques for Organotin Analysis
Chromatography is the cornerstone for separating complex mixtures of organotin compounds. shimadzu.comadvancechemjournal.com The choice between gas and liquid chromatography typically depends on the volatility and polarity of the target analytes. cdc.gov
Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. eag.comthermofisher.com For organotin chlorides, which are often polar and non-volatile, a derivatization step is typically required to convert them into more volatile forms suitable for GC analysis. cdc.govchromatographyonline.com This process commonly involves alkylation (e.g., ethylation or pentylation) using Grignard reagents or sodium tetraethylborate (NaBEt4). cdc.govpjoes.comresearchgate.net The resulting tetraalkyltin compounds are more amenable to separation on a GC column.
The analysis of organotin compounds by GC generally involves four key steps: extraction from the sample matrix, derivatization to a volatile form, separation via GC, and finally, detection and quantification. cdc.gov Following separation on a capillary column (e.g., a DB-5), the compounds enter the mass spectrometer. tdi-bi.com The MS detector then fragments the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative identification and quantitative data. eag.com GC-MS/MS, or tandem mass spectrometry, offers even greater selectivity and sensitivity, which is crucial for analyzing trace levels of organotins in complex environmental samples. thermofisher.comresearchgate.net
In some methods, direct analysis of organotin halides is possible by doping the GC system. For instance, doping with a hydrogen bromide (HBr) solution can facilitate the analysis of organotin chlorides by causing a halogen exchange during the analysis, resulting in sharper, more symmetrical peaks of the corresponding bromides. nih.govdss.go.th This technique has been used for the analysis of tributyltin, triphenyltin (B1233371), and tripentyltin (as an internal standard). nih.govdss.go.th
Table 1: Selected GC-MS Method Parameters for Organotin Analysis
| Parameter | Description | Finding | Citation |
| Derivatization Reagent | Reagent used to increase analyte volatility. | Pentylmagnesium bromide was identified as the reagent of choice in a comparison with methyl- and propylmagnesium halides. | researchgate.net |
| Derivatization Alternative | In-situ ethylation with sodium tetraethylborate (NaBEt4) has become a common replacement for Grignard derivatization. | pjoes.comivl.se | |
| Column Doping | Technique to improve peak shape for halide analysis. | Doping with a dilute methanolic HBr solution enables the direct detection of organotin chlorides via halogen exchange. | nih.govdss.go.th |
| Detector | The component used for analyte detection and quantification. | Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS-MS) are used for their high selectivity and sensitivity. | thermofisher.comresearchgate.net |
| Detection Limits | The lowest concentration of an analyte that can be reliably detected. | Instrumental detection limits for six organotins using GC-MS-MS with pentylmagnesium bromide derivatization ranged from 0.20 to 0.35 pg of Sn. | researchgate.net |
High-Performance Liquid Chromatography (HPLC) offers a significant advantage over GC as it can often analyze organotin compounds without the need for a derivatization step. cdc.gov This technique separates compounds dissolved in a liquid mobile phase as they pass through a column containing a stationary phase. shimadzu.comadvancechemjournal.comwikipedia.org The separation is based on the differential interactions of the analytes with the stationary and mobile phases. advancechemjournal.com
Reversed-phase HPLC is a common mode used for organotin analysis, often employing a C18 column. nih.gov The mobile phase typically consists of a mixture of organic solvents like methanol (B129727) or acetonitrile (B52724) and an aqueous solution containing additives to improve separation and peak shape. nih.govpsu.edu For instance, a mobile phase of methanol, acetonitrile, and ultrapure water with acetic acid and α-tropolone has been used to separate eleven different organotin compounds. nih.gov Tropolone is frequently used as a complexing agent in the mobile phase to improve the chromatography of certain organotin species. psu.edu
To achieve the low detection limits required for environmental analysis, HPLC systems are coupled with highly sensitive and specific detectors. These include Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS). cdc.govnih.govresearchgate.net HPLC-ICP-MS combines the separation power of HPLC with the element-specific detection of ICP-MS, providing excellent sensitivity for tin-containing compounds. nih.govpsu.edu Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with ESI-MS has also been successfully applied for the analysis of tributyltin and triphenyltin in water samples. researchgate.net
Table 2: Example HPLC Method for Organotin Separation
| Parameter | Description | Finding | Citation |
| Technique | HPLC-ICP-MS | Allows for near baseline separation of 11 regulated organotin compounds. | nih.gov |
| Column | C18 | A common reversed-phase column used for organotin separation. | nih.gov |
| Mobile Phase | Ternary gradient | Methanol, acetonitrile, and ultrapure water + 6% (v/v) acetic acid + 0.17% (m/v) α-tropolone. | nih.gov |
| Run Time | 22 minutes | Time required for the chromatographic separation. | nih.gov |
| Detection Limits | 0.14 - 0.57 µg Sn/L | Instrumental limits of detection for the 11 organotin compounds. | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Tripentyltin Chloride Quantification
Role of this compound as an Internal Standard or Surrogate in Trace Organotin Analysis
In quantitative trace analysis, the use of standards is essential to ensure accuracy and precision by correcting for analyte loss during sample preparation and for variations in instrument response. This compound is utilized in this capacity as both a surrogate and an internal standard. tdi-bi.comnih.govdss.go.th
A surrogate standard is a compound that is chemically similar to the target analytes but not expected to be present in the original environmental sample. It is added to the sample in a known amount before any extraction or clean-up steps. tdi-bi.com The recovery of the surrogate is then measured to assess the efficiency and reliability of the entire analytical procedure for each specific sample.
This compound is commercially available as a surrogate standard for environmental analysis. avantorsciences.comaccustandard.comvwr.com It is recommended as a suitable surrogate compound in methods for analyzing organotins in water. gov.bc.ca In protocols for determining butyltins in tissues and sediments, a surrogate spiking solution containing this compound is added to all samples prior to extraction to correct for matrix effects and procedural losses. tdi-bi.com The laboratory takes corrective action if the surrogate recovery falls outside a specified range (e.g., 40% to 120%). tdi-bi.com
An internal standard is a known amount of a compound added to the sample just before instrumental analysis. dss.go.th It is used to correct for variations in injection volume and instrument response. By comparing the detector response of the target analyte to that of the internal standard, a more accurate quantification can be achieved.
This compound (or its halide form) has been effectively used as an internal standard in several quantitative research protocols for organotins. dss.go.thresearchgate.net For example, in the GC analysis of tributyltin and triphenyltin halides, Tripentyltin halide served as the internal standard. dss.go.thresearchgate.net In a method for analyzing organotins in seawater, Tripentyltin (TPenT) was used as the internal standard for the quantification of tributyltin (TBT) and triphenyltin (TPhT). nih.gov Similarly, standard guidelines for environmental monitoring describe the use of a this compound internal standard solution (1.0 µg/mL in hexane) which is added to calibration standards and samples before the derivatization and analysis steps. env.go.jp
Surrogate Standard Application in Environmental Sample Analysis
Development of Robust Sample Preparation and Extraction Protocols for Organotin Chlorides
The development of effective sample preparation and extraction protocols is a critical step in the analysis of organotin chlorides, as it aims to isolate the target analytes from complex sample matrices while minimizing loss or degradation. researchgate.net The entire analytical process for organotins in matrices like sediment involves sample collection, transport, storage, extraction, derivatization (for GC), clean-up, pre-concentration, and the final measurement. researchgate.net
For water samples, two common extraction techniques are liquid-liquid extraction (LLE) and solid-phase extraction (SPE). researchgate.net LLE may involve using a solvent like hexane, often containing a complexing agent such as tropolone, after acidification of the water sample. epa.govresearchgate.net SPE is often preferred as it reduces solvent usage and is more suitable for fieldwork. researchgate.net It involves passing the water sample through a cartridge containing a solid sorbent (e.g., C18) that retains the organotin compounds, which are then eluted with a small volume of an organic solvent. researchgate.netepa.gov
For solid samples like sediments and biological tissues, extraction is typically performed using solvent mixtures with the aid of sonication or mechanical shaking. researchgate.netepa.gov A common extraction solvent for tissues is a mixture of hexane, acetic acid, and tropolone. epa.gov For sediments, extraction into a tropolone-toluene and HCl-methanol mixture has proven effective for both butyl- and phenyltin compounds. dss.go.th Microwave-assisted extraction (MAE) has also been developed as a technique to reduce extraction time and solvent consumption, using mediums like acetic acid-hexane to extract organotins from food samples. nih.gov After initial extraction, a clean-up step, for example using silica (B1680970) gel or Florisil columns, may be necessary to remove co-extracted interfering compounds before instrumental analysis. cdc.govgov.bc.ca
Table 3: Common Reagents in Organotin Extraction Protocols
| Reagent | Role | Sample Matrix | Citation |
| Hydrochloric Acid (HCl) | Acidification | Water, Sediment, Tissue | pjoes.comnih.govepa.gov |
| Tropolone | Complexing Agent | Water, Sediment, Tissue | pjoes.comresearchgate.netepa.govdss.go.th |
| Hexane | Extraction Solvent | Water, Tissue, Flour | epa.govresearchgate.netnih.gov |
| Methanol | Extraction Solvent | Sediment, Mussels | researchgate.net |
| Sodium Chloride (NaCl) | Salting-out Agent | Water, Sediment | researchgate.netdss.go.th |
Method Validation and Performance Assessment in Academic Trace Analysis
The reliability and comparability of data in the trace analysis of organotin compounds like this compound are fundamentally dependent on rigorous method validation and ongoing performance assessment. In academic research, where analytical methods are often developed and pushed to their limits, these procedures ensure that the data generated are accurate, precise, and fit for purpose. Method validation encompasses a series of experimental evaluations to verify that an analytical procedure is suitable for its intended use. Key performance characteristics are assessed to define the method's capabilities and limitations.
Linearity and Working Range
An essential first step in method validation is establishing the linearity of the analytical method. This confirms that the instrument's response is directly proportional to the concentration of the analyte over a specified range. For instance, in the gas chromatographic analysis of organotin halides, calibration graphs for tributyltin chloride and triphenyltin chloride, using tripentyltin halide as an internal standard, have demonstrated linearity in the concentration range of 0.1–0.6 µg/mL. dss.go.th Similarly, a method for tributyltin determination using stir bar sorptive extraction followed by liquid chromatography-tandem mass spectrometry (SBSE-LC-MS/MS) showed a high degree of linearity, with a determination coefficient (R²) greater than 0.990. nih.govresearchgate.net Another study established a linear range from 10 to 10,000 ng/L for various organotins. researchgate.net
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance metrics that define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. The LOD is often defined as the concentration that produces a signal three times the standard deviation of the baseline noise, while the LOQ is typically ten times this value. und.edu In academic trace analysis, achieving low LODs and LOQs is paramount for studying the environmental fate and toxicological impact of compounds like this compound.
For example, a validated SBSE-LC-MS/MS method for determining tributyltin, which evaluated this compound as a surrogate, achieved an LOD of 0.8 ng/L and an LOQ of 2.5 ng/L in seawater. nih.govresearchgate.netresearchgate.net In the analysis of fish tissue, the detection limit for tributyltin chloride was reported to be as low as 0.1 ng/g. researchgate.net Other methods have reported detection limits for various organotins in sediment to be in the range of 0.23–0.48 ng/g. dss.go.th These values highlight the high sensitivity of modern analytical techniques.
Accuracy and Precision
Accuracy, often assessed through recovery studies, measures the closeness of an experimental result to the true value. Precision refers to the degree of agreement among a series of individual measurements and is typically expressed as the relative standard deviation (RSD). gov.bc.ca
In the validation of the SBSE-LC-MS/MS method, mean recoveries for tributyltin were found to be between 92% and 102%. nih.govresearchgate.net The precision for this method was high, with an RSD lower than 16%. nih.govresearchgate.net For the analysis of triphenyltin in fish, a recovery of 77 ± 10% was achieved. researchgate.net In another study analyzing organotins in sediment, recoveries from spiked samples were satisfactory, ranging from 96% to 102%, with RSD values below 9%. dss.go.th Regulatory guidelines often suggest that for trace analysis, accuracy should fall within 75-125% for tributyltin, and precision should be better than 20% RSD. gov.bc.ca
Table 1: Performance Characteristics of an SBSE-LC-MS/MS Method for Organotin Analysis
| Parameter | Value | Reference |
|---|---|---|
| Limit of Detection (LOD) | 0.8 ng/L | nih.govresearchgate.net |
| Limit of Quantification (LOQ) | 2.5 ng/L | nih.govresearchgate.net |
| Linearity (R²) | > 0.990 | nih.govresearchgate.net |
| Accuracy (Mean Recovery) | 92% - 102% | nih.govresearchgate.net |
| Precision (%RSD) | < 16% | nih.govresearchgate.net |
Interlaboratory Comparison and Proficiency Testing
While individual laboratory validation is crucial, assessing method performance across different laboratories provides a broader measure of a method's reproducibility and robustness. Interlaboratory comparisons (ILCs) and proficiency tests (PTs) involve distributing a common sample to multiple laboratories for analysis. iisnl.comscispace.com These studies are essential for standardizing analytical methods and ensuring data quality on a larger scale.
Table 2: Summary of Method Validation Parameters from Various Studies
| Analyte/Method | Matrix | LOD | LOQ | Recovery (%) | Precision (%RSD) | Reference |
|---|---|---|---|---|---|---|
| Tributyltin (SBSE-LC-MS/MS) | Seawater | 0.8 ng/L | 2.5 ng/L | 92 - 102 | < 16 | nih.govresearchgate.net |
| Tributyltin & Triphenyltin (GC-FPD) | Spiked Water | - | - | 65 - 70 | - | pjoes.com |
| Organotins (GC-ICP-MS) | Sediment | 0.23 - 0.48 ng/g | - | 96 - 102 | < 8.5 | dss.go.th |
| Triphenyltin (GC) | Fish Tissue | 0.8 ng/g | - | 77 ± 10 | - | researchgate.net |
Future Research Directions and Emerging Areas in Tripentyltin Chloride Studies
The study of tripentyltin chloride and related organotin compounds is entering a new phase characterized by a push towards sustainability, deeper mechanistic understanding, and the integration of highly sophisticated technologies. Future research is poised to expand beyond traditional applications and toxicity assessments, venturing into novel synthetic methodologies, detailed reaction mechanism analysis, advanced characterization, and interdisciplinary applications. These emerging areas are critical for harnessing the unique properties of organotin compounds while mitigating their environmental impact.
Q & A
Q. What are the standard analytical methods for detecting tripentyltin chloride in environmental matrices, and how is it used as a surrogate in organotin quantification?
this compound is commonly employed as a surrogate/internal standard in gas chromatography-flame photometric detection (GC-FPD) methods for quantifying butyltin compounds (e.g., mono-, di-, and tributyltins) in sediments and tissues. The compound is spiked into samples prior to extraction to assess method efficiency. Post-extraction, recovery rates are calculated to validate data accuracy, with acceptable QC limits typically set at 40–120% . For example, in sediment analysis, samples are derivatized to stabilize organotins, cleaned via florisil chromatography, and quantified against this compound’s recovery .
Q. How should researchers optimize extraction protocols to improve this compound recovery rates in complex matrices?
Recovery rates (~73 ± 6% in sediments ) depend on extraction solvents (e.g., methylene chloride with tropolone ), derivatization efficiency, and matrix composition. To enhance recovery:
- Use roller-assisted extraction for homogenization .
- Calibrate lipid-content adjustments in tissue samples using methods like Bligh-Dyer extraction to account for matrix interference .
- Validate with spiked replicates and method blanks to isolate matrix effects .
Q. What statistical frameworks are recommended for validating this compound-based organotin datasets?
Follow NIH preclinical guidelines for experimental replication and statistical reporting . Use student t-tests to determine detection limits (e.g., multiplying the standard deviation of spiked replicates by t-values ). Report surrogate recovery rates with standard deviations and ensure compliance with QC criteria (e.g., 40–120% recovery ).
Advanced Research Questions
Q. How can co-elution challenges in GC-FPD analysis of this compound and structurally similar organotins be resolved?
Co-elution of this compound with pentyl- or hexyl-derivatized butyltins may occur due to similar retention times. Mitigation strategies include:
- Using high-resolution columns (e.g., DB-5MS) with temperature gradient optimization.
- Confirming peaks via mass spectrometry (MS) coupling, though this requires method revalidation .
- Cross-validating with alternative surrogates (e.g., propyltin derivatives ).
Q. How should researchers address contradictions in organotin bioaccumulation data when this compound recovery rates vary across matrices?
Discrepancies may arise from lipid content in tissues or organic matter in sediments. To resolve:
- Normalize data to lipid weight using Bligh-Dyer methods for tissues .
- Apply matrix-matched calibration standards and report dry-weight vs. wet-weight concentrations .
- Conduct sensitivity analyses to quantify uncertainty from recovery variability .
Q. What experimental designs are optimal for longitudinal studies of this compound stability in environmental samples?
- Store samples at -20°C to prevent degradation and meet holding-time requirements (e.g., extraction within 30 days ).
- Include triplicate stability tests under varying pH/temperature conditions to simulate real-world scenarios.
- Integrate isotopic labeling (e.g., Sn-119) for tracer studies, though this requires advanced instrumentation .
Methodological Validation & Reporting
Q. How to incorporate this compound recovery data into environmental risk assessments?
- Use recovery-adjusted concentrations to avoid underestimating organotin levels.
- Apply species sensitivity distribution (SSD) models, ensuring recovery QC is documented in supplementary materials per journal guidelines .
Q. What are the best practices for reporting this compound methodologies in compliance with NIH and Beilstein Journal guidelines?
- Detail extraction/derivatization protocols in the main text, with QC data (blanks, duplicates) in supplements .
- Avoid redundant data in tables; instead, highlight recovery rates and detection limits in figure captions .
- Reference original methods (e.g., Unger et al. (1986) ) and disclose conflicts of interest .
Data Interpretation & Contradictions
Q. How to reconcile discrepancies between this compound recovery rates and theoretical extraction efficiencies?
Q. What advanced techniques (beyond GC-FPD) could improve this compound detection in emerging research?
- High-resolution mass spectrometry (HRMS) for isotopic pattern recognition.
- Liquid chromatography-inductively coupled plasma-MS (LC-ICP-MS) for speciation analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
